2,6-二氯-4-氟苯基肼盐酸盐

描述

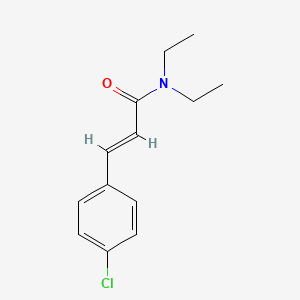

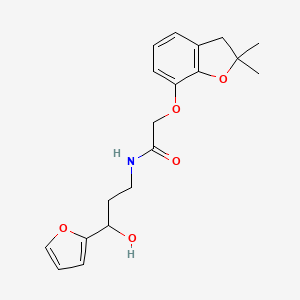

“2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride” is a hydrazine derivative . It is used in the synthesis of pyrazolo[4,3-d]isoxazole derivatives and N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines .

Synthesis Analysis

This compound reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . It may also be used in the synthesis of following N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines .Molecular Structure Analysis

The molecular formula of “2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride” is C7H5Cl2F3N2 . The molecular weight is 245.03 .Chemical Reactions Analysis

The compound is involved in reactions with ethyl acetoacetate to form 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .Physical and Chemical Properties Analysis

The melting point of this compound is 58-60 °C . The molecular weight is 245.03 .科学研究应用

合成及抗肿瘤活性

2,6-二氯-4-氟苯肼盐酸盐可作为合成具有潜在抗肿瘤活性的各种化合物的先驱。例如,一项研究合成了一系列带有 2,4-二氯-5-氟苯基部分的 1,2,4-三唑衍生物。这些化合物对一组 60 个癌细胞系表现出从中等至优异的体外抗肿瘤活性,包括白血病、非小细胞肺癌、黑色素瘤、卵巢癌、前列腺癌和乳腺癌。指定为 4d 的化合物显示出特别有希望的抗增殖活性 (Bhat, Poojary, Prasad, Naik, & Holla, 2009)。

用于肼检测的荧光探针

另一个研究应用涉及开发一种荧光探针,用于检测肼 (N2H4),这是一种在各种工业过程中使用的高活性碱和强还原剂。该探针使用二氰基异佛尔酮作为荧光基团和 4-溴丁酰部分作为识别位点合成,表现出低细胞毒性、合理的细胞渗透性、大的斯托克斯位移和低检测限。事实证明,它可用于环境水系统中的定量测定和生物样品中的荧光成像,展示了相关化合物在传感应用中的多功能性 (Zhu et al., 2019)。

环境和生物影响

对苯肼盐酸盐(一种相关化合物)的研究突出了了解此类化学品的环境和生物影响的重要性。例如,苯肼盐酸盐在斑马鱼中诱导了剂量依赖性胚胎细胞毒性,说明了处置不当或意外释放到生态系统中的潜在危害。这强调了研究包括 2,6-二氯-4-氟苯肼盐酸盐在内的化学品的安全处理和环境归宿的重要性 (Rajagopal, Balasubramanian, & Kalyanaraman, 2019)。

安全和危害

作用机制

Mode of Action

It is known that it is a hydrazine derivative . Hydrazine derivatives are known to react with various compounds, leading to different products. For instance, 2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-fluoro-phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .

Biochemical Pathways

It is used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives , suggesting that it may interact with biochemical pathways involving these compounds.

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.

属性

IUPAC Name |

(2,6-dichloro-4-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2.ClH/c7-4-1-3(9)2-5(8)6(4)11-10;/h1-2,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBWNIHKINSIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2714786.png)

![(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714787.png)

![7-Methoxyimidazo[1,2-a]pyrimidine](/img/structure/B2714788.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714791.png)

![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)

![2-(4-Bromophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714795.png)

![6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2714796.png)

![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714804.png)